molecular formula C21H24N4 B11607111 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11607111
M. Wt: 332.4 g/mol
InChI Key: ULVPFHBRNOJSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 611197-77-4) is a heterocyclic compound with the molecular formula C₂₁H₂₄N₄ and a molecular weight of 332.451 g/mol . Its structure features a pyrido[1,2-a]benzimidazole core substituted with a cyclohexylamino group at position 1, an isopropyl group at position 3, and a nitrile moiety at position 4. The compound is also known by alternative names, including 1-(cyclohexylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile and ZINC91863 . It is commercially available as an industrial-grade chemical, with applications in pharmaceutical intermediates and research .

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(cyclohexylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H24N4/c1-14(2)16-12-20(23-15-8-4-3-5-9-15)25-19-11-7-6-10-18(19)24-21(25)17(16)13-22/h6-7,10-12,14-15,23H,3-5,8-9H2,1-2H3

InChI Key

ULVPFHBRNOJSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

Research indicates that 1-(cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits notable biological activities, particularly in the inhibition of p38 mitogen-activated protein kinases (MAPKs). This kinase is implicated in inflammatory responses and cancer progression, making this compound a candidate for therapeutic interventions targeting these conditions.

Key Biological Activities

  • Inhibition of p38 MAPK : The compound has been linked to therapeutic effects in inflammation and cancer treatment through its ability to inhibit p38 MAPK activity.
  • Gene Regulation : It has shown potential in reducing expression levels of DUX4, a gene associated with facioscapulohumeral muscular dystrophy, indicating its role in neuromuscular disorder therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps may include:

  • Formation of the pyrido[1,2-a]benzimidazole core.
  • Introduction of the cyclohexylamino and isopropyl groups.
  • Functionalization at the carbonitrile position.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an investigation into its anti-inflammatory properties, the compound was tested on LPS-stimulated macrophages. Treatment resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by about 50%, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Data of Selected Pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives

Compound Name & ID (Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR, HRMS)
Target Compound: 1-(Cyclohexylamino)-3-isopropyl 1-Cyclohexylamino, 3-isopropyl C₂₁H₂₄N₄ 332.45 Not explicitly reported in evidence.
3i: 2-(4-Fluorobenzyl)-3-methyl-1-oxo 2-(4-Fluorobenzyl), 3-methyl, 1-oxo C₂₀H₁₄FN₃O 332.12 δ = 2.34 (s, 3H), 3.93 (s, 2H), 7.04–7.55 (m), 8.58 (d, J = 8.0 Hz); HRMS: 332.1203 [M+H]+
3s: 3-Methyl-1-oxo-2-phenyl 2-Phenyl, 3-methyl, 1-oxo C₁₉H₁₃N₃O 300.11 δ = 2.18 (s, 3H), 7.17–7.45 (m), 8.49 (d, J = 8.0 Hz); HRMS: 300.1132 [M+H]+
3t: 2-[(4-Chlorophenyl)ethyl]-3-methyl-1-oxo 2-(4-Chlorophenethyl), 3-methyl, 1-oxo C₂₁H₁₆ClN₃O 362.11 δ = 2.22 (s, 3H), 2.70–2.78 (m), 7.24–7.55 (m); HRMS: 362.1039 [M+H]+
3v: 2-Benzyl-3-methyl-1-oxo 2-Benzyl, 3-methyl, 1-oxo C₂₀H₁₅N₃O 314.13 δ = 2.35 (s, 3H), 3.97 (s, 2H), 7.10–7.55 (m); HRMS: 314.1301 [M+H]+
3w: 2,3-Dimethyl-1-oxo 2,3-Dimethyl, 1-oxo C₁₄H₁₁N₃O 238.10 δ = 2.01 (s, 3H), 2.30 (s, 3H), 7.32–8.55 (m); HRMS: 238.0970 [M+H]+
496971-45-0: 1-(1H-Benzimidazol-2-ylthio)-3-methyl 1-(Benzimidazol-2-ylthio), 3-methyl C₂₀H₁₃N₅S 355.42 Not explicitly reported; molecular weight and formula provided .

Key Observations:

Substituent Diversity: The target compound uniquely incorporates a cyclohexylamino group, while others feature electron-withdrawing (e.g., 4-fluorobenzyl in 3i) or aromatic (e.g., phenyl in 3s) substituents.

Oxo vs.

Molecular Weight : The target compound (332.45 g/mol) is heavier than simpler derivatives like 3w (238.10 g/mol) due to its bulky cyclohexyl and isopropyl groups .

Biological Activity

1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 611197-77-4) is a novel compound with a complex structure featuring a pyrido[1,2-a]benzimidazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of p38 mitogen-activated protein kinases (MAPKs). The inhibition of p38 MAPK is significant for therapeutic applications in inflammatory diseases and certain cancers.

  • Molecular Formula : C21H24N4
  • Molecular Weight : 332.4 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • LogP : 5.30
  • Refractive Index : 1.663

This compound primarily acts as a p38 MAPK inhibitor. This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting p38 MAPK, the compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammatory pathways.

Inhibition of DUX4 Expression

Research indicates that this compound also reduces the expression levels of DUX4, a gene implicated in facioscapulohumeral muscular dystrophy (FSHD). This suggests potential applications in gene regulation and treatment strategies for neuromuscular disorders.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

Activity Description
p38 MAPK Inhibition Reduces inflammatory responses and may have therapeutic effects in inflammatory diseases and cancer.
DUX4 Regulation Potential for treating FSHD by modulating gene expression related to muscle degeneration.
Cell Signaling Interactions Interacts with various proteins involved in inflammation and cellular stress responses.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited p38 MAPK activity in vitro, leading to decreased levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
  • Gene Expression Modulation :
    • Another research project focused on its ability to downregulate DUX4 expression in myoblasts derived from FSHD patients. The results indicated a significant reduction in DUX4 levels, suggesting its potential as a therapeutic agent for genetic disorders .
  • Comparative Analysis :
    • Comparative studies with structurally similar compounds highlighted the unique profile of this compound, particularly its specificity towards DUX4 regulation compared to other kinase inhibitors .

Q & A

Q. How can the synthetic yield of 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile be optimized?

Methodological Answer: Optimize reaction conditions by testing solvent systems (e.g., DMF, ethanol, or methanol) and stoichiometric ratios of precursors. For example, pyrido[1,2-a]benzimidazole derivatives synthesized in DMF/ethanol mixtures achieved yields up to 90% via recrystallization . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) . Adjust temperature (60–100°C) and reaction time (6–24 hrs) to balance yield and byproduct formation.

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and substituent positions. For example, 1H^1H-NMR signals at δ 2.34 (s, 3H) and 13.50 ppm (s, 1H) in DMSO-d6 indicate methyl and NH groups, respectively . HRMS with <2 ppm error between calculated and observed [M+H]+ values ensures molecular formula accuracy .

Q. How should researchers safely handle and store this compound?

Methodological Answer: Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light or moisture to prevent degradation. Use PPE (gloves, lab coats) and avoid inhalation/ingestion, as pyrido[1,2-a]benzimidazoles may exhibit toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

Methodological Answer: Systematically modify substituents (e.g., cyclohexylamino, isopropyl) and assess impacts on target binding. For example, replacing cyclohexylamino with a 4-hydroxyphenyl group in a related pyridobenzimidazole increased anti-neuroblastoma potency by 50% . Use in vitro assays (e.g., IC50 determination) and molecular docking to prioritize derivatives .

Q. How to resolve contradictions in bioactivity data across different cell lines?

Methodological Answer: Validate compound purity via HPLC and ensure consistent assay conditions (e.g., incubation time, cell density). If discrepancies persist, investigate cell-specific factors (e.g., efflux pumps, metabolic enzymes). For instance, a pyrido[1,2-a]benzimidazole derivative showed IC50 variability (0.18–1.2 µM) in HIV-infected vs. uninfected cells due to off-target effects .

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer: Perform molecular dynamics simulations using software like AutoDock Vina. Focus on hydrogen-bonding interactions (e.g., cyclohexylamino with Asp113 in HIV-1 reverse transcriptase) . Compare results with mutagenesis studies to validate critical residues.

Q. How can metabolic stability be assessed for in vivo applications?

Methodological Answer: Conduct microsomal stability assays (e.g., liver microsomes from rats/humans) to measure half-life. For example, pyrido[1,2-a]benzimidazoles with bulky substituents (e.g., thiomethyl) showed improved metabolic stability (>4 hrs) due to reduced CYP450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.